molecular formula C18H24O6 B073318 Tripropyl benzene-1,2,4-tricarboxylate CAS No. 1528-53-6

Tripropyl benzene-1,2,4-tricarboxylate

Cat. No.: B073318
CAS No.: 1528-53-6
M. Wt: 336.4 g/mol
InChI Key: XMAYNXHPIPZVDP-UHFFFAOYSA-N
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Description

Tripropyl benzene-1,2,4-tricarboxylate is an organic compound with the molecular formula C18H24O6. It is a derivative of benzene, where three carboxylate groups are attached to the 1, 2, and 4 positions of the benzene ring, and each carboxylate group is esterified with a propyl group. This compound is known for its versatility in various chemical reactions and applications in different fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tripropyl benzene-1,2,4-tricarboxylate can be synthesized through the esterification of benzene-1,2,4-tricarboxylic acid with propanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reaction is conducted in large reactors with continuous stirring and controlled temperature to optimize yield and purity. The product is then purified through distillation or recrystallization to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

Tripropyl benzene-1,2,4-tricarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Produces benzene-1,2,4-tricarboxylic acid.

    Reduction: Yields tripropyl benzene-1,2,4-triol.

    Substitution: Results in various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

Tripropyl benzene-1,2,4-tricarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized as a plasticizer in the production of polymers and as a stabilizer in the formulation of various materials.

Mechanism of Action

The mechanism of action of tripropyl benzene-1,2,4-tricarboxylate involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release propanol and benzene-1,2,4-tricarboxylic acid, which can then interact with enzymes or receptors in biological systems. The pathways involved include ester hydrolysis and subsequent interactions with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Trioctyl benzene-1,2,4-tricarboxylate: Similar structure but with octyl groups instead of propyl groups.

    Trimethyl benzene-1,2,4-tricarboxylate: Contains methyl groups instead of propyl groups.

    Tripropyl benzene-1,3,5-tricarboxylate: Similar ester groups but attached at different positions on the benzene ring.

Uniqueness

Tripropyl benzene-1,2,4-tricarboxylate is unique due to its specific esterification pattern, which influences its reactivity and interactions with other molecules. The propyl groups provide a balance between hydrophobicity and steric hindrance, making it a versatile compound for various applications.

Biological Activity

Tripropyl benzene-1,2,4-tricarboxylate (TPBTC) is a chemical compound primarily utilized as a plasticizer in various industrial applications. Its biological activity is of significant interest due to its potential effects on human health and the environment. This article explores the biological properties, mechanisms of action, and relevant research findings regarding TPBTC.

  • IUPAC Name : 1,2,4-tripropyl benzene-1,2,4-tricarboxylate
  • Molecular Formula : C18_{18}H24_{24}O6_6
  • Molecular Weight : 336.38 g/mol
  • CAS Number : 1528-54-7
  • Boiling Point : 411.25 °C at 760 mmHg
  • LogP : 3.387

TPBTC acts primarily as a plasticizer, enhancing the flexibility and durability of polymers such as polyvinyl chloride (PVC). The mechanism involves the interaction with polymer chains, which reduces intermolecular forces and increases mobility within the material. This property is essential for applications in food packaging, toys, and other consumer products .

Toxicological Profile

Research indicates that TPBTC may exhibit lower toxicity compared to traditional phthalate plasticizers. Molecular modeling studies suggest that it is unlikely to bind to peroxisome proliferator-activated receptors (PPARs), which are often implicated in the toxic effects of other plasticizers. However, the compound's long-term effects on human health and ecosystems remain under investigation.

Environmental Impact

TPBTC has been identified as an allelopathic substance in forest ecosystems, particularly in pine-oak mixed forests. It may inhibit the germination and growth of certain tree species through leaching from decomposing litter. This raises concerns about its environmental persistence and potential ecological consequences.

Research Findings

A review of recent literature highlights several key studies examining the biological activity and safety profile of TPBTC:

StudyFindings
Study 1Evaluated the antimicrobial properties of related phenolic compounds; indicated that structural analogs may exhibit varying levels of antibacterial activity against plant pathogens .
Study 2Investigated the degradation pathways of TPBTC in soil environments; suggested that while it degrades slowly, its metabolites may pose risks to soil health .
Study 3Assessed the reproductive toxicity of plasticizers including TPBTC; found no significant adverse effects in controlled laboratory settings .

Case Studies

  • Antimicrobial Activity : A study on benzene-1,2,4-triol (a structural analog) demonstrated low inhibitory concentrations against Xanthomonas citri, suggesting that TPBTC might share similar properties due to its phenolic structure. However, its effectiveness was reduced upon dimerization .
  • Ecotoxicology : Research conducted on forest litter revealed that TPBTC could affect seedling growth adversely through allelopathy, indicating potential risks for forest regeneration.
  • Plasticizer Alternatives : Comparative studies with other plasticizers like dioctyl phthalate showed that TPBTC has a favorable profile regarding thermal stability and volatility, making it a candidate for safer plasticizer alternatives in consumer products .

Properties

CAS No.

1528-53-6

Molecular Formula

C18H24O6

Molecular Weight

336.4 g/mol

IUPAC Name

tripropan-2-yl benzene-1,2,4-tricarboxylate

InChI

InChI=1S/C18H24O6/c1-10(2)22-16(19)13-7-8-14(17(20)23-11(3)4)15(9-13)18(21)24-12(5)6/h7-12H,1-6H3

InChI Key

XMAYNXHPIPZVDP-UHFFFAOYSA-N

SMILES

CCCOC(=O)C1=CC(=C(C=C1)C(=O)OCCC)C(=O)OCCC

Canonical SMILES

CC(C)OC(=O)C1=CC(=C(C=C1)C(=O)OC(C)C)C(=O)OC(C)C

Origin of Product

United States

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